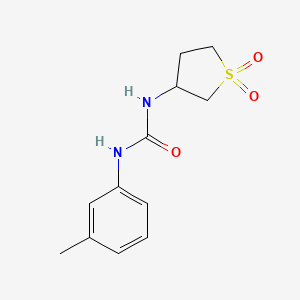
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(m-tolyl)urea is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity in biological systems.
Chemical Structure and Properties
The molecular formula for this compound is C10H13N2O3S with a molecular weight of 233.33 g/mol. The compound features a tetrahydrothiophene ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H13N2O3S |
| Molecular Weight | 233.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | UBBGZHCUXMJPOH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects. For instance, it acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels, which are crucial for regulating neuronal excitability and cardiac function .
Pharmacological Studies
Recent studies have indicated that derivatives of this compound exhibit promising pharmacological profiles:
- GIRK Channel Activation : A study highlighted the discovery of several derivatives that act as potent GIRK channel activators, with some exhibiting nanomolar potency and improved metabolic stability compared to traditional compounds .
- Anticancer Activity : Research has demonstrated selective toxicity against various cancer cell lines. For example, compounds derived from this scaffold showed significant inhibitory effects on leukemia cell lines (K562 and HL-60), indicating potential applications in cancer therapy .
Case Studies
-
GIRK Channel Activators :
- A series of compounds based on the structure of this compound were synthesized and tested for their ability to activate GIRK channels. The findings revealed that these compounds could significantly enhance potassium ion currents in neuronal cells, suggesting their utility in treating conditions like epilepsy and cardiac arrhythmias .
- Anticancer Screening :
Propiedades
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-3-2-4-10(7-9)13-12(15)14-11-5-6-18(16,17)8-11/h2-4,7,11H,5-6,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXCYFXBOPWKHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













